3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound with significant potential in various research and industrial applications. This compound is known for its unique structural attributes, combining the properties of both fluorinated aromatic systems and sulfonyl-substituted alicyclic amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: Starting from 2-aminoacetophenone, a Pictet-Spengler reaction with propionaldehyde forms the 1,2,3,4-tetrahydroquinoline structure.
Fluorination: The addition of fluorine atoms at the 3 and 4 positions on the benzene ring is achieved using electrophilic fluorination reagents like Selectfluor.
Coupling: The final step involves coupling the fluorinated benzene ring with the sulfonylated tetrahydroquinoline core using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods: For industrial-scale production, optimizing the reaction conditions for yield and purity is crucial. This typically involves:
Utilizing continuous flow reactors to enhance reaction efficiency.
Conducting reactions at elevated temperatures and pressures to accelerate kinetics.
Implementing advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution at the fluorine positions is feasible, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Reactions with nucleophiles such as amines or thiols can occur under basic conditions.
Major Products: The major products formed include sulfoxide, sulfone, thiol, and substituted aromatic derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Fluorination Studies: Helps in studying the effects of fluorine substitution on aromatic systems.
Biology:
Enzyme Inhibition: Potential inhibitor of various enzymes due to its structural similarity to biologically active compounds.
Medicine:
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry:
Material Science: Used in the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as:
Enzyme Inhibition: The sulfonyl group mimics the natural substrate of certain enzymes, leading to competitive inhibition.
Binding Affinity: The fluorinated aromatic system enhances binding affinity to biological targets through increased hydrophobic interactions and hydrogen bonding.
Molecular Targets and Pathways:
Enzymes: Cyclooxygenase (COX) enzymes are a common target.
Pathways: Inhibition of the COX pathway reduces the production of pro-inflammatory mediators.
Comparison with Similar Compounds
3,4-Dichloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: Chlorine substituted analogue with similar properties but less electronegative.
3,4-Difluoro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: Methylsulfonyl variant with slightly different biological activity.
Uniqueness: The presence of fluorine atoms in 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide enhances its lipophilicity and binding affinity, making it a more potent compound compared to its analogues.
By combining unique structural features, a robust synthesis route, diverse chemical reactivity, and promising applications in various fields, this compound represents a fascinating subject for scientific exploration.
Properties
IUPAC Name |
3,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-2-10-27(25,26)23-9-3-4-13-11-15(6-8-18(13)23)22-19(24)14-5-7-16(20)17(21)12-14/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXGMGFRUYZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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